2-(1h-1,3-Benzodiazol-1-yl)pyrimidin-5-amine
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Overview
Description
2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a benzodiazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine typically involves the reaction of 2-aminobenzimidazole with a pyrimidine derivative under specific conditions. One common method involves heating the reactants under reflux in a suitable solvent such as pyridine . The reaction may also require the presence of a catalyst or additional reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups.
Scientific Research Applications
2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: Similar to imidazole but with a fused benzene ring.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness
2-(1H-1,3-Benzodiazol-1-yl)pyrimidin-5-amine is unique due to its combination of a benzodiazole and a pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
Introduction
2-(1H-1,3-benzodiazol-1-yl)pyrimidin-5-amine, with the CAS number 1247696-54-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H9N5
- Molecular Weight : 211.22 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with a benzodiazole moiety, which is crucial for its biological properties.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole compounds, including this compound, exhibit significant antimicrobial activity. For example, a study demonstrated that certain benzimidazole-pyrazole compounds showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin . The presence of the benzodiazole structure is often linked to enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, compounds with similar structural frameworks have shown promising results against breast cancer (MCF-7) and other tumor types. For instance, related compounds exhibited IC50 values in the low nanomolar range against specific cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and signaling pathways. It has been suggested that these compounds may inhibit key enzymes involved in cell proliferation and survival pathways. The binding affinity to targets such as FGFR (Fibroblast Growth Factor Receptor) has been noted as a significant aspect of their action .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the pyrimidine and benzodiazole rings can significantly influence biological activity. For example:
Compound Variation | Biological Activity | IC50 Value |
---|---|---|
Benzimidazole Substitution | Enhanced Anticancer Activity | < 50 nM |
Additional Halogenation | Improved Antimicrobial Properties | Variable |
These findings highlight the importance of specific functional groups in optimizing the pharmacological profile of these compounds.
Study 1: Antimicrobial Efficacy
In a comparative study examining various benzimidazole derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had MIC values significantly lower than those of traditional antibiotics, indicating strong potential for development as new antimicrobial agents .
Study 2: Anticancer Activity in MCF-7 Cells
A recent investigation into the anticancer effects of related compounds demonstrated that several derivatives exhibited potent antiproliferative activity in MCF-7 cells. The study reported IC50 values ranging from 10 to 30 nM for selected derivatives, suggesting that structural optimization could lead to highly effective anticancer agents .
Properties
Molecular Formula |
C11H9N5 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C11H9N5/c12-8-5-13-11(14-6-8)16-7-15-9-3-1-2-4-10(9)16/h1-7H,12H2 |
InChI Key |
WOAKELDOOJNNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=N3)N |
Origin of Product |
United States |
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